molecular formula C14H12N2 B12585365 2,9-Dimethyl-4,7-phenanthroline CAS No. 646058-76-6

2,9-Dimethyl-4,7-phenanthroline

Cat. No.: B12585365
CAS No.: 646058-76-6
M. Wt: 208.26 g/mol
InChI Key: IJXYCXDXANGDIK-UHFFFAOYSA-N
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Description

2,9-Dimethyl-4,7-phenanthroline, also known as bathocuproine, is an organic compound with the molecular formula C26H20N2. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at the 2 and 9 positions and two phenyl groups at the 4 and 7 positions. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-dimethyl-4,7-phenanthroline typically involves a one-step reaction where o-diaminobenzene reacts with a compound of formula III in the presence of a mixed dehydrating agent. The mixed dehydrating agent is a combination of hydrochloric acid and an organic acid, which acts as a phase-transfer catalyst, dehydrating agent, and buffering agent. This method is advantageous as it produces high-purity products with minimal side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ketone solvents in the post-treatment phase helps reduce the separation steps and product loss, thereby improving the overall yield .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethyl-4,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,9-dimethyl-4,7-phenanthroline exerts its effects is primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then participate in various chemical reactions. The compound’s electron transport properties make it an effective material in electronic devices, where it acts as an exciton-blocking barrier .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substituents, which enhance its electron transport properties and make it particularly useful in electronic applications. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Biological Activity

Introduction

2,9-Dimethyl-4,7-phenanthroline (abbreviated as DMP) is a heterocyclic compound known for its diverse biological activities. This article reviews the biological properties of DMP, focusing on its antimicrobial, cytotoxic, and anticancer activities, supported by data tables and case studies.

DMP is characterized by its phenanthroline structure, which allows it to chelate metal ions effectively. This property is crucial for its biological activity, particularly in metal-based therapeutic applications.

1. Antimicrobial Activity

DMP exhibits significant antimicrobial properties against various bacterial strains. The mode of action is primarily attributed to its ability to form complexes with metal ions, enhancing its efficacy against resistant strains.

  • Table 1: Antimicrobial Activity of DMP Against Different Bacterial Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

2. Cytotoxicity

DMP has shown promising results in cytotoxicity assays against several cancer cell lines. Research indicates that DMP can induce apoptosis in these cells, making it a candidate for further development as an anticancer agent.

  • Table 2: Cytotoxic Effects of DMP on Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast Cancer)15Apoptosis via caspase activation
A549 (Lung Cancer)10ROS generation
DU-145 (Prostate Cancer)20Cell cycle arrest

Case Study 1: Anticancer Activity

A study conducted by Koziel et al. demonstrated that DMP complexes significantly inhibited the growth of MCF7 and A549 cells compared to control groups. The study utilized flow cytometry to confirm that the mechanism involved was primarily apoptosis mediated by caspase-3 activation.

Case Study 2: Antimicrobial Efficacy

In a comparative study, DMP was tested against standard antibiotics for its effectiveness against S. aureus. The results indicated that DMP had a lower MIC than several conventional antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

The biological activity of DMP is largely dependent on its ability to chelate metal ions such as iron and copper. This chelation can disrupt essential cellular processes in pathogens and cancer cells alike:

  • Metal Ion Interaction : DMP forms stable complexes with metal ions, which can interfere with DNA synthesis and repair mechanisms in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The interaction with metal ions may lead to increased ROS production, contributing to oxidative stress and cell death in targeted cells.

Properties

CAS No.

646058-76-6

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2,9-dimethyl-4,7-phenanthroline

InChI

InChI=1S/C14H12N2/c1-9-5-11-12-6-10(2)8-16-14(12)4-3-13(11)15-7-9/h3-8H,1-2H3

InChI Key

IJXYCXDXANGDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=C(C=N3)C)N=C1

Origin of Product

United States

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